6-Methyl-2-(methylthio)pyridin-3-amine 6-Methyl-2-(methylthio)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 217096-29-2
VCID: VC3868791
InChI: InChI=1S/C7H10N2S/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3
SMILES: CC1=NC(=C(C=C1)N)SC
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol

6-Methyl-2-(methylthio)pyridin-3-amine

CAS No.: 217096-29-2

Cat. No.: VC3868791

Molecular Formula: C7H10N2S

Molecular Weight: 154.24 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-(methylthio)pyridin-3-amine - 217096-29-2

Specification

CAS No. 217096-29-2
Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
IUPAC Name 6-methyl-2-methylsulfanylpyridin-3-amine
Standard InChI InChI=1S/C7H10N2S/c1-5-3-4-6(8)7(9-5)10-2/h3-4H,8H2,1-2H3
Standard InChI Key ICACQCKFNKSOMA-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)N)SC
Canonical SMILES CC1=NC(=C(C=C1)N)SC

Introduction

Chemical Identification and Structural Attributes

Molecular and Structural Profile

6-Methyl-2-(methylthio)pyridin-3-amine possesses the molecular formula C₇H₁₀N₂S and a molecular weight of 154.233 g/mol . Key structural features include:

  • A pyridine ring with a methyl group at C6, a methylthio (-SMe) group at C2, and an amino (-NH₂) group at C3.

  • A planar aromatic system with moderate polarity due to the electron-donating amino and methylthio groups.

The compound’s density is reported as 1.162 g/cm³, with a boiling point of 276.4°C and a flash point of 121.0°C . The polar surface area (PSA) of 64.21 Ų and logP value of 2.275 suggest moderate hydrophilicity and lipid solubility, making it suitable for reactions in both aqueous and organic media .

Synthesis and Reaction Pathways

Direct Synthesis Strategies

  • Nucleophilic substitution: Reacting 2,6-dichloropyridine derivatives with methylthiolate (CH₃S⁻) and methylamine could introduce the methylthio and amino groups sequentially .

  • Functional group interconversion: Starting from 3-amino-6-methylpyridine-2-thiol, methylation of the thiol group using methyl iodide or dimethyl sulfate would yield the methylthio substituent .

Regioselective Modifications

Studies on related systems, such as the regioselective amination of 2,6-dichloro-3-trifluoromethylpyridine , demonstrate that steric and electronic factors govern substitution patterns. For instance, the reaction of 2,6-dichloro-3-trifluoromethylpyridine with N-benzylmethylamine favors substitution at the 6-position (>98% regioselectivity) , implying that similar conditions could optimize the synthesis of 6-methyl-2-(methylthio)pyridin-3-amine.

Purification and Stability

Purification techniques for structurally similar amines include:

  • Crystallization: Recrystallization from acetone or dichloromethane/petroleum ether mixtures .

  • Vacuum distillation: Effective for low-melting solids, as seen in the purification of 2-amino-6-methylpyridine .
    The compound’s sensitivity to light and moisture necessitates storage under inert atmospheres at room temperature .

Applications in Pharmaceutical and Materials Chemistry

Coordination Chemistry and Material Science

The methylthio group’s lone pairs enable metal coordination, as evidenced by charge-transfer complexes formed between 2-amino-6-methylpyridine and π-acceptors like tetracyanoethylene (TCNE) . Such interactions could be exploited in designing conductive polymers or sensors.

Future Directions and Research Gaps

Current literature lacks detailed mechanistic studies and biological evaluations of 6-methyl-2-(methylthio)pyridin-3-amine. Priority research areas include:

  • Synthetic optimization: Developing one-pot methods to enhance yield and regioselectivity.

  • Pharmacological profiling: Screening for antimicrobial, anticancer, or kinase-inhibitory activity.

  • Computational modeling: Density functional theory (DFT) studies to predict reactivity and interaction with biological targets.

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